N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzimidazolylidene core conjugated with a thiazole-carboxamide scaffold. The structure incorporates a pyrrole substituent at the 2-position of the thiazole ring, which may enhance π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C16H13N5OS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H13N5OS/c1-10-13(23-16(17-10)21-8-4-5-9-21)14(22)20-15-18-11-6-2-3-7-12(11)19-15/h2-9H,1H3,(H2,18,19,20,22) |
InChI Key |
BZNWJCLRQSJFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrole and thiazole groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s functional groups enable participation in various reactions:
Hydrolysis of the Amide Bond
-
Reaction : Cleavage of the carboxamide group under acidic/basic conditions.
-
Reagents : HCl (aq) or KOH (aq).
-
Outcome : Formation of a carboxylic acid and benzimidazolylidene amine.
Alkylation of the Pyrrole Ring
-
Reaction : Electrophilic substitution on the pyrrole nitrogen.
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3).
-
Outcome : N-alkylated pyrrole derivatives.
Oxidation of the Thiazole Ring
-
Reaction : Oxidation to thiazole sulfoxide/sulfone.
-
Reagents : Oxidizing agents (e.g., H2O2, m-CPBA).
-
Conditions : Controlled temperature and solvent (e.g., DCM) .
-
Outcome : Modified thiazole derivatives with altered electronic properties .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amide hydrolysis | HCl (aq) | Reflux, aqueous | Carboxylic acid |
| Pyrrole alkylation | CH3I, K2CO3 | DMF, rt | N-methyl pyrrole |
| Thiazole oxidation | m-CPBA | DCM, 0°C | Thiazole sulfone |
Analytical Methods
Structural characterization and purity assessment rely on advanced spectroscopic techniques:
Stability and Reactivity
The compound exhibits:
-
Thermal stability : Withstands reflux conditions in organic solvents.
-
Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Light sensitivity : Requires storage in amber vials to avoid degradation.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, in anticancer therapy. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A synthesized thiazole derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells (MCF-7), indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative | 5.71 | MCF-7 |
| 5-Fluorouracil | 10.0 | MCF-7 |
1.2 Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Thiazole-based compounds have shown promise in reducing seizure activity in animal models.
- Case Study : A derivative exhibited significant anticonvulsant activity in a PTZ-induced seizure model, providing a protective effect against seizures .
Synthetic Applications
2.1 Catalytic Activity
This compound has been explored as a catalyst in organic synthesis.
- Example : It has been used in the synthesis of various heterocycles through C-C bond formation reactions, demonstrating efficiency and selectivity in catalysis .
Material Science Applications
3.1 Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices.
- Research Findings : Studies indicate that incorporating thiazole moieties can enhance the charge mobility and light absorption properties of photovoltaic materials .
Summary of Findings
The diverse applications of this compound underscore its significance in both medicinal chemistry and materials science. Its potential as an anticancer agent and anticonvulsant, along with its utility in catalysis and photovoltaics, highlights the need for further research to fully exploit its capabilities.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The benzimidazolylidene group in the target compound may improve binding to aromatic-rich enzymatic pockets compared to dasatinib’s pyrimidine-piperazine motif .
- The absence of a hydrophilic side chain (unlike dasatinib) could reduce solubility but enhance membrane permeability .
- Bromophenyl or furan-ethyl substituents in analogs alter steric and electronic properties, impacting target selectivity .
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a benzimidazole moiety linked to a thiazole and pyrrole. The molecular formula is , and it has a molecular weight of 312.35 g/mol. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects in conditions such as cancer or infectious diseases.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.
Research indicates that benzimidazole derivatives often exhibit broad-spectrum pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Antibacterial Activity
A significant body of research highlights the antibacterial properties of compounds similar to this compound. For instance:
- Study Findings : In vitro studies have shown that related benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
| Compound | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
|---|---|---|
| 6e | 29 | 28 |
| 6f | 29 | 28 |
| 6g | 28 | 26 |
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
A study focusing on a series of benzimidazole derivatives reported that several compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Case Studies
- Antibacterial Efficacy : A study synthesized several derivatives based on the benzimidazole scaffold and tested them against common bacterial strains. Compounds showed varying degrees of efficacy, with some achieving zones of inhibition comparable to standard antibiotics like ciprofloxacin .
- Anticancer Potential : Research involving the evaluation of benzimidazole derivatives against human cancer cell lines revealed that specific modifications to the benzimidazole core enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Q & A
Q. What synthetic strategies are most effective for preparing derivatives of this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds (e.g., benzimidazole-thiazole hybrids) typically involves multi-step protocols. For example, coupling reactions between benzimidazole precursors and thiazole-5-carboxamide derivatives are often performed in polar aprotic solvents (e.g., DMF or DMSO) under reflux, with K₂CO₃ or NaH as bases . Optimization may include varying catalysts (e.g., CuI for click chemistry in triazole formation) and temperature gradients to improve yields. Evidence from analogous syntheses shows that microwave-assisted methods can reduce reaction times by 30–50% .
Q. How can researchers validate the structural integrity of this compound and its derivatives?
Structural validation requires a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for carboxamide, N-H bend for benzimidazole at ~3400 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm for pyrrole and benzimidazole) and methyl groups (δ 2.1–2.5 ppm) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, S content (e.g., <0.3% deviation indicates high purity) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
The compound’s solubility is influenced by substituents:
- Polar groups (e.g., -OH, -NH₂) enhance aqueous solubility but may reduce membrane permeability.
- Lipophilic moieties (e.g., aryl thiazoles) improve organic solvent compatibility (e.g., DMSO, ethanol) but increase aggregation risks .
Stability studies under varying pH (2–9) and temperature (4–40°C) are critical. For example, benzimidazole derivatives are prone to hydrolysis under strongly acidic/basic conditions, necessitating storage at neutral pH and -20°C .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking studies with target proteins (e.g., enzymes, receptors) can identify binding modes. For example, analogs of this compound showed strong binding to α-glucosidase (PDB ID: 1XSI) with a docking score of -9.2 kcal/mol, suggesting competitive inhibition . Use software like AutoDock Vina with the following parameters:
Q. How can researchers resolve contradictions in activity data across different analogs?
Contradictions often arise from subtle structural variations. For example:
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance binding to electron-deficient enzyme pockets but reduce solubility .
- Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) can disrupt binding in sterically constrained active sites, as observed in α-glucosidase inhibition assays .
Systematic SAR studies using Hammett plots or Free-Wilson analysis are recommended to quantify substituent contributions .
Q. What methodologies are suitable for scaling up synthesis without compromising yield or purity?
Scale-up challenges include heat dissipation and reagent homogeneity. Strategies:
- Flow chemistry : Enables continuous synthesis with precise temperature control (e.g., 70°C for thiazole cyclization) .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Cu nanoparticles) reduce waste and cost .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to avoid over- or under-reaction .
Q. How can researchers design experiments to explore the compound’s mechanism of action in complex biological systems?
- Cellular assays : Use fluorescent probes (e.g., ROS sensors) to track intracellular effects .
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies protein targets by comparing treated vs. untreated samples .
- Kinetic studies : Determine IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Batch comparison : Re-analyze samples using identical instrument settings (e.g., 500 MHz NMR, same solvent).
- Impurity profiling : LC-MS with high-resolution Q-TOF detects trace byproducts (e.g., des-methyl analogs) .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation if NMR/IR data conflict.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
